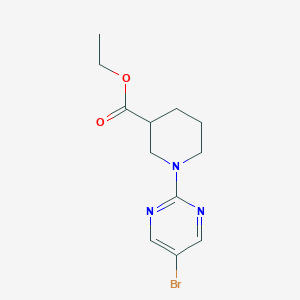
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a bromopyrimidine moiety attached to a piperidine ring, which is further esterified with ethyl carboxylate.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-bromopyrimidine and piperidine-3-carboxylic acid.
Reaction Conditions: The reaction involves the nucleophilic substitution of the bromine atom in 5-bromopyrimidine with the piperidine-3-carboxylic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Esterification: The resulting intermediate is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for the addition of reagents and control of reaction conditions can also improve the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Azides, amides, and other substituted piperidines.
Aplicaciones Científicas De Investigación
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the interactions of piperidine derivatives with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparación Con Compuestos Similares
5-Bromopyrimidine: A simpler analog without the piperidine ring.
Piperidine-3-carboxylic acid: The carboxylic acid component without the bromopyrimidine moiety.
Ethyl piperidine-3-carboxylate: The esterified form of piperidine-3-carboxylic acid without the bromopyrimidine.
Uniqueness: Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate is unique due to the combination of the bromopyrimidine and piperidine rings, which provides it with distinct chemical properties and reactivity compared to its simpler analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
ethyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-2-18-11(17)9-4-3-5-16(8-9)12-14-6-10(13)7-15-12/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXDIRPDDDHGOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
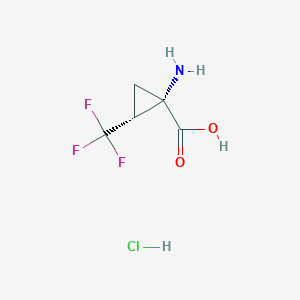
![6-{[(Benzyloxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid](/img/structure/B7817914.png)
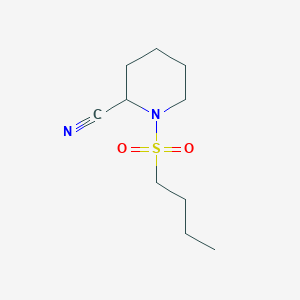
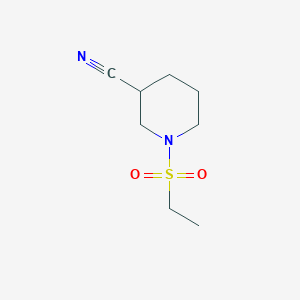
![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B7817928.png)
![N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide](/img/structure/B7817941.png)
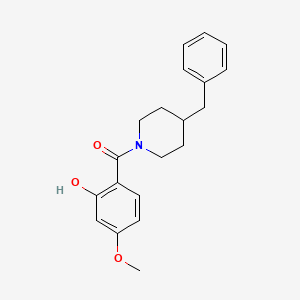
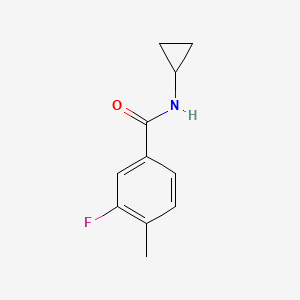
![N-(3-acetylphenyl)-2-{2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B7817963.png)
![N-(3-cyanophenyl)-2-{2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B7817968.png)
![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B7817978.png)
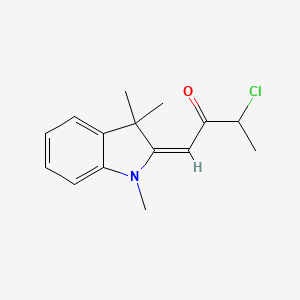
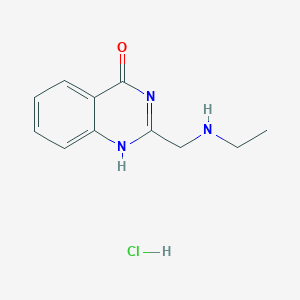
![2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride](/img/structure/B7818007.png)
